
1-(Cyclobutylmethyl)-1,4-diazepane
Vue d'ensemble
Description
Cyclobutylmethyl compounds generally contain a cyclobutane, a four-membered carbon ring, attached to a methyl group. The specific compound “1-(Cyclobutylmethyl)-1,4-diazepane” would also contain a diazepane ring, which is a seven-membered ring with two nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for “this compound” isn’t available, cyclobutyl compounds can be synthesized through various methods. For instance, cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a cyclobutane ring attached to a diazepane ring via a methyl group .Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-1,4-diazepane has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. It has also been used in the synthesis of other organic compounds, such as the insect repellent DEET. In addition, it has been used in the synthesis of polymers and other materials, such as poly(vinyl chloride).
Mécanisme D'action
The mechanism of action of 1-(cyclobutylmethyl)-1,4-diazepane is not well understood. However, it is believed that the compound acts as a catalyst in the Wittig reaction, which is the reaction used to synthesize the compound. This catalytic action is believed to be due to the presence of an electron-withdrawing group on the carbon atom of the cyclobutylmethyl group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. It is also believed that the compound does not have any mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclobutylmethyl)-1,4-diazepane has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively inexpensive. Another advantage is that the compound is relatively easy to synthesize. A limitation is that the compound is not very stable and can decompose over time. Another limitation is that the compound is not very soluble in water.
Orientations Futures
1-(Cyclobutylmethyl)-1,4-diazepane has a number of potential future directions for research and development. One potential direction is to further explore the mechanism of action of the compound and its potential uses in the synthesis of other organic compounds. Another potential direction is to explore the potential applications of the compound in the pharmaceutical industry. Additionally, further research could be conducted to determine the potential biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential advantages and limitations of using the compound in lab experiments.
Safety and Hazards
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-10(4-1)9-12-7-2-5-11-6-8-12/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQWWCWQFLXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3093104.png)
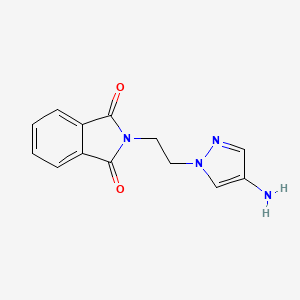
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)
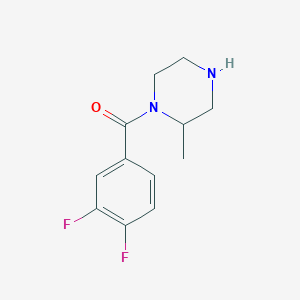
![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)
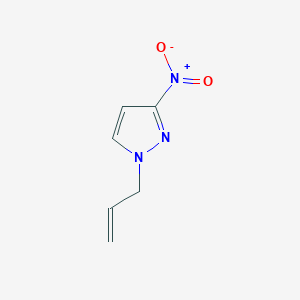
![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)
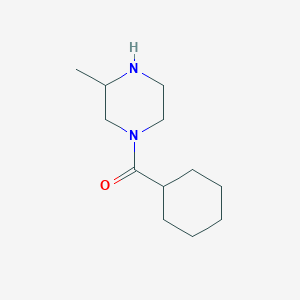
![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)
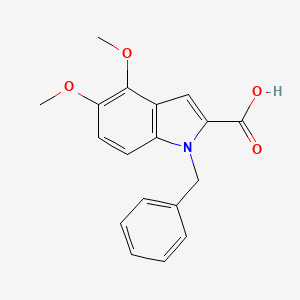
![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)